4-(2-Fluoroethyl)piperazin-1-amine

Übersicht

Beschreibung

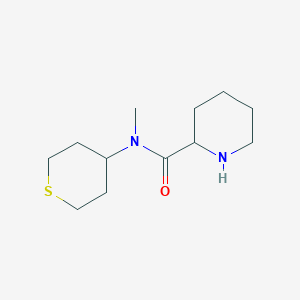

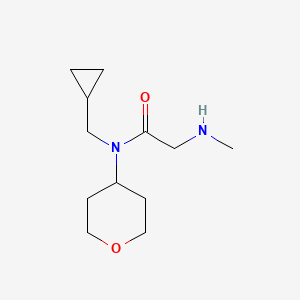

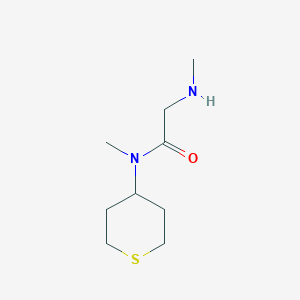

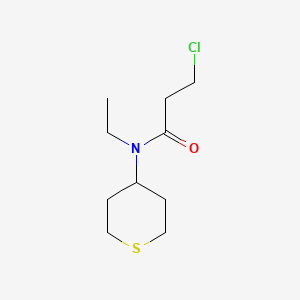

4-(2-Fluoroethyl)piperazin-1-amine is a chemical compound with the molecular formula C6H14FN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms, a fluoroethyl group attached to one of the nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Dopamine D2 Receptor Ligands

Piperazine derivatives, including 4-(2-Fluoroethyl)piperazin-1-amine, have been explored for their therapeutic potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. These compounds show promise in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies highlight the importance of specific moieties for high affinity towards D2 receptors, underscoring the compound's relevance in drug development (Jůza et al., 2022).

Broad Therapeutic Applications

Piperazine derivatives are noted for their wide range of therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. The versatility of the piperazine scaffold is evident in its ability to furnish molecules with diverse pharmacological profiles, indicating the potential for this compound to serve as a building block in the design of drugs targeting a multitude of diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

The review of piperazine and its analogues, including this compound, highlights their significant anti-mycobacterial properties. These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, suggesting their utility in developing new anti-tuberculosis agents (Girase et al., 2020).

Pharmaceutical Synthesis and Applications

Piperazine and morpholine derivatives, including this compound, exhibit a broad spectrum of pharmaceutical applications. Recent advancements in synthesis methods for these derivatives have led to the identification of potent pharmacophoric activities, further supporting the compound's utility in drug discovery and development (Mohammed et al., 2015).

Water Treatment and Desalination

Piperazine-based compounds, including this compound, have found applications in water treatment and desalination technologies. They are used in the fabrication of nanofiltration membranes, demonstrating their utility beyond pharmaceuticals, in environmental engineering for water purification (Gohil & Ray, 2017).

Wirkmechanismus

Target of Action

A structurally similar compound, 2,3-diphenyl-n-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine, targets the tyrosine-protein kinase lck . This protein plays an essential role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .

Mode of Action

It can be inferred that, like other piperazine derivatives, it may interact with its targets to induce changes at the molecular level .

Biochemical Pathways

Given its potential interaction with tyrosine-protein kinase lck, it may influence pathways related to t-cell development and function .

Pharmacokinetics

A structurally similar compound, piperazine, is known to have a protein binding of 60-70% . This could potentially impact the bioavailability of 4-(2-Fluoroethyl)piperazin-1-amine.

Result of Action

Given its potential interaction with tyrosine-protein kinase lck, it may influence t-cell development and function .

Zukünftige Richtungen

A study has developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, using a compound structurally similar to 4-(2-Fluoroethyl)piperazin-1-amine . This suggests potential future directions in the development of novel inhibitors and imaging agents.

Biochemische Analyse

Biochemical Properties

4-(2-Fluoroethyl)piperazin-1-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). It has been shown to be more selective towards ENT2 compared to ENT1 . The compound interacts with these transporters by binding to specific sites, thereby inhibiting the transport of nucleosides across cell membranes. This inhibition affects nucleotide synthesis and the regulation of adenosine function, which are vital for various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of equilibrative nucleoside transporters by this compound leads to altered adenosine levels, which can impact signaling pathways such as those involving cyclic AMP (cAMP). Additionally, changes in nucleotide synthesis can affect gene expression and overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, but its inhibitory effects on equilibrative nucleoside transporters can persist even after removal of the compound from the medium . Long-term studies have shown that this compound does not significantly affect cell viability, protein expression, or internalization of the transporters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits equilibrative nucleoside transporters without causing adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in nucleotide synthesis and adenosine regulation . Threshold effects and dose-dependent toxicity need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation . Its inhibition of equilibrative nucleoside transporters can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with equilibrative nucleoside transporters. The compound’s binding to these transporters affects its localization and accumulation within specific cellular compartments . This distribution is crucial for its inhibitory effects on nucleoside transport and subsequent biochemical processes.

Subcellular Localization

The subcellular localization of this compound is primarily associated with equilibrative nucleoside transporters. The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action.

Eigenschaften

IUPAC Name |

4-(2-fluoroethyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN3/c7-1-2-9-3-5-10(8)6-4-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYWUHXUXQFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)